molecular formula C5H4Cl2FN B056789 4-Chloro-3-fluoropyridine hydrochloride CAS No. 119229-74-2

4-Chloro-3-fluoropyridine hydrochloride

Cat. No.: B056789
CAS No.: 119229-74-2
M. Wt: 167.99 g/mol
InChI Key: YWWXNVPPEXEZPT-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine hydrochloride is an organic compound with the molecular formula C5H3ClFN·HCl. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine and chlorine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine is synthesized by the reaction of 4-chloropyridine with a fluorinating agent such as potassium fluoride (KF) under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-3-fluoropyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-chloropyridine: Similar structure but with different substitution pattern.

    2-Fluoro-4-chloropyridine: Another isomer with fluorine and chlorine at different positions.

    4-Chloro-2-fluoropyridine: Similar compound with different substitution pattern.

Uniqueness

4-Chloro-3-fluoropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms on the pyridine ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-chloro-3-fluoropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXNVPPEXEZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598347
Record name 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119229-74-2
Record name 4-Chloro-3-fluoropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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